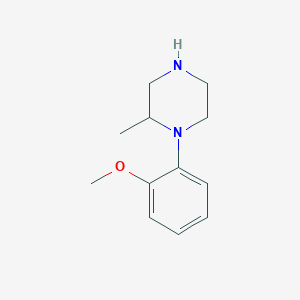

1-(2-Methoxyphenyl)-2-methylpiperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-(2-methoxyphenyl)-2-methylpiperazine |

InChI |

InChI=1S/C12H18N2O/c1-10-9-13-7-8-14(10)11-5-3-4-6-12(11)15-2/h3-6,10,13H,7-9H2,1-2H3 |

InChI Key |

PMWABILZJOSXOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCCN1C2=CC=CC=C2OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Derivatization of 1 2 Methoxyphenyl 2 Methylpiperazine

Established Synthetic Routes for 1-(2-Methoxyphenyl)-2-methylpiperazine and its Precursors

The synthesis of 1-aryl-2-methylpiperazines can be approached through two primary strategies: by constructing the piperazine (B1678402) ring onto a pre-existing aryl amine or by coupling a pre-formed 2-methylpiperazine (B152721) with an appropriate aryl precursor.

One of the most common methods for synthesizing the parent compound, 1-(2-methoxyphenyl)piperazine (B120316), involves the condensation of ortho-methoxyaniline with bis(2-haloethyl)amine salts. guidechem.comchemicalbook.com To adapt this for the target molecule, a precursor such as N-(2-hydroxypropyl)ethylenediamine would be required to generate the 2-methylpiperazine ring via cyclization. iitm.ac.in

A more direct and widely used approach is the N-arylation of 2-methylpiperazine. This involves coupling commercially available or synthesized 2-methylpiperazine with an activated 2-methoxyphenyl derivative, typically a halogenated benzene (B151609), through a catalyst-mediated reaction. guidechem.comguidechem.com The key precursor, 2-methylpiperazine, can be synthesized via several routes, including the photocatalytic cyclization of N-(β-hydroxypropyl)ethylenediamine or through resolution of a racemic mixture to obtain specific enantiomers. iitm.ac.inresearchgate.net

The primary synthetic routes can be summarized as follows:

Route A: Catalytic condensation of an ortho-methoxy halogenated benzene (e.g., 2-bromoanisole (B166433) or 2-chloroanisole) with 2-methylpiperazine. This is often achieved via a Buchwald-Hartwig amination. nih.gov

Route B: Condensation cyclization of ortho-methoxyaniline with a substituted dihaloamine precursor that can form the 2-methylpiperazine ring. guidechem.comchemicalbook.com

The specific transformations and conditions for synthesizing this compound are analogous to those developed for the broader class of N-arylpiperazines.

For the N-arylation of 2-methylpiperazine (Route A), the Buchwald-Hartwig amination is a state-of-the-art method. nih.gov This reaction typically involves a palladium catalyst, such as palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0), in combination with a phosphine (B1218219) ligand like BINAP. A base, such as cesium carbonate or sodium tert-butoxide, is required to facilitate the reaction, which is carried out in an inert solvent like toluene (B28343) or 1,4-dioxane (B91453) at elevated temperatures (60-100 °C). guidechem.comnih.gov

Alternatively, the condensation reaction (Route B) between 2-methoxyaniline and a suitable precursor like bis(2-chloropropyl)amine (B3034891) hydrochloride would be performed in a high-boiling point solvent such as n-butanol or diethylene glycol monomethyl ether. guidechem.comchemicalbook.com This reaction often requires a base, like potassium carbonate, and high temperatures (reflux or ~150 °C) for an extended period (12-25 hours) to drive the cyclization. guidechem.comchemicalbook.com

| Route | Reactants | Catalyst/Reagents | Solvent | Conditions | Yield | Purity (HPLC) | Reference |

| A: Buchwald-Hartwig Amination | 2-bromoanisole, 2-methylpiperazine | Pd₂(dba)₃, BINAP, tBuONa | Toluene | 60-70 °C | Moderate to High | >98% | guidechem.com |

| A: Buchwald-Hartwig Amination | 2-bromoanisole, N-Boc-2-methylpiperazine | Pd(OAc)₂, BINAP, Cs₂CO₃ | 1,4-dioxane | 90 °C, 12h | High | >99% | guidechem.com |

| B: Condensation Cyclization | 2-methoxyaniline, bis(2-chloropropyl)amine HCl | K₂CO₃ | n-Butanol | Reflux, 20-25h | ~59% | >98% | guidechem.com |

| B: Condensation Cyclization | 2-methoxyaniline, bis(2-chloropropyl)amine HCl | None | Diethyleneglycol monomethyl ether | 150 °C, 12h | ~74% | Not specified | chemicalbook.com |

| Table 1: Representative Chemical Transformations and Reaction Conditions for Synthesis. Data is extrapolated from syntheses of analogous 1-(2-methoxyphenyl)piperazine compounds. |

For research-scale production, optimization of the synthetic protocol is crucial to ensure reliable access to the material with high purity and reasonable yield. Key parameters for optimization include the choice of catalyst system, reactant stoichiometry, reaction time, and purification method.

In the Buchwald-Hartwig amination, screening different palladium catalysts and phosphine ligands can significantly impact yield and reaction time. The use of a protected piperazine, such as N-Boc-2-methylpiperazine, can prevent side reactions like double arylation and simplify purification. guidechem.com Following the coupling reaction, the Boc-protecting group is readily removed under acidic conditions, for example, using ethereal HCl or trifluoroacetic acid, to yield the final product. chemicalbook.comguidechem.com

For the condensation route, optimization focuses on the feed ratio of the reactants and base, as well as the reaction time and temperature. guidechem.com Post-reaction workup is also critical. A typical procedure involves cooling the reaction mixture, filtering inorganic salts, and precipitating the hydrochloride salt of the product by adding diethyl ether or a similar non-polar solvent to a solution in methanol (B129727) or ethanol (B145695). chemicalbook.com Crystallization from a suitable solvent like isopropyl alcohol or ethanol can be employed for final purification to remove impurities. google.com

Design and Synthesis of this compound Analogs and Derivatives

The this compound scaffold serves as a versatile building block for creating a library of analogs. nih.govncats.io Derivatization is typically focused on the secondary amine at the N-4 position, but modifications can also be introduced on the phenyl ring or the piperazine core itself. guidechem.comnih.gov

The piperazine moiety is a privileged structure in drug design, largely because its two nitrogen atoms can be independently functionalized to modulate biological activity and pharmacokinetic profiles. nih.govtandfonline.com

Key design principles include:

N-4 Substitution: The N-4 nitrogen is a key point for introducing a wide variety of substituents. This position is often modified to interact with specific receptor subpockets or to attach linkers to other pharmacophores. Structure-activity relationship (SAR) studies on related compounds have shown that modifying the N-4 substituent can dramatically alter receptor affinity and selectivity. For example, replacing a phthalimide (B116566) group with bulky alkyl amides on a related scaffold improved 5-HT1A receptor affinity and selectivity over α1-adrenergic sites. nih.gov

Bioisosteric Replacement: The methoxy (B1213986) group on the phenyl ring can be replaced with other groups (e.g., hydroxyl, halogen, trifluoromethyl) to probe electronic and steric effects on binding.

Conformational Restriction: Introducing additional substituents on the piperazine ring or bridging the 2- and 6-positions can lock the molecule into a specific conformation, which can lead to increased potency and selectivity. merckmillipore.com The inherent chirality of the 2-methyl group already introduces a degree of conformational constraint.

A range of modern synthetic techniques can be employed to functionalize the this compound core.

N-Alkylation and Reductive Amination: The N-4 position is readily alkylated via nucleophilic substitution with alkyl halides (e.g., N-(3-bromopropyl)phthalimide) or through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. nih.govresearchgate.net

Amide and Sulfonamide Formation: The N-4 amine can be acylated with carboxylic acids (using coupling agents like EDC/HOBt), acid chlorides, or sulfonyl chlorides to form amides and sulfonamides, respectively. nih.gov

Advanced C-H Functionalization: Recent advances in photoredox catalysis allow for the direct functionalization of C-H bonds, particularly at the α-position to the nitrogen atoms (C-3 and C-5 in this case). mdpi.com This enables the introduction of alkyl or aryl groups directly onto the piperazine ring, providing access to novel analogs that are difficult to synthesize via traditional methods. This technique proceeds via the generation of an α-aminyl radical, which can then couple with various partners. mdpi.com

| Functionalization Type | Reaction | Reagents | Purpose | Reference |

| N-4 Alkylation | Nucleophilic Substitution | Alkyl halide (e.g., 1,3-dichloropropane), K₂CO₃ | Introduce alkyl linker | mdpi.com |

| N-4 Alkylation | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Introduce substituted alkyl groups | nih.gov |

| N-4 Acylation | Amide Coupling | Carboxylic acid, EDC, HOBt | Introduce amide functionalities | nih.gov |

| C-H Functionalization | Photoredox Alkylation | α,β-unsaturated carbonyl, Ir or Ru photocatalyst | Direct installation of groups on the piperazine ring | mdpi.com |

| Table 2: Common Functionalization Techniques for the Piperazine Scaffold. |

Given that this compound is a chiral molecule, controlling its stereochemistry is paramount for developing selective therapeutics. The synthesis of enantiomerically pure analogs can be achieved through several strategies.

The most straightforward approach is to start with an enantiomerically pure precursor, namely (R)- or (S)-2-methylpiperazine. Chiral 2-methylpiperazine can be obtained by:

Classical Resolution: Separation of a racemic mixture using a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts that can be separated by crystallization. researchgate.net

Asymmetric Synthesis: Building the chiral center during the synthesis of the piperazine ring itself. This can involve intramolecular Mitsunobu reactions or diastereoselective alkylations of chiral precursors. researchgate.net

Synthesis from Chiral Pool: Using readily available chiral starting materials to construct the 2-methylpiperazine ring. researchgate.net

Once the chiral 1-aryl-2-methylpiperazine core is obtained, further stereocenters can be introduced on the piperazine ring using diastereoselective methods. For instance, the Williams-Dellaria protocol, which involves the alkylation of a chiral piperazinone intermediate, can be used to install substituents with high stereocontrol. clockss.org The use of specific bases, such as KHMDS, has been shown to be crucial for achieving high diastereoselectivity in such alkylations. clockss.org These advanced stereoselective methods are essential for exploring the full chemical space and understanding the structure-activity relationships of complex chiral piperazine derivatives.

Molecular Pharmacology and Mechanism of Action Research for 1 2 Methoxyphenyl 2 Methylpiperazine

Receptor Binding Profiles and Selectivity Assessment

The affinity of 1-(2-Methoxyphenyl)-2-methylpiperazine and its related analogs for different receptors is a key determinant of their pharmacological effects. Extensive in vitro radioligand binding assays have been conducted to characterize these interactions.

Research has consistently identified serotonin (B10506) receptors as primary molecular targets for compounds containing the 1-(2-methoxyphenyl)piperazine (B120316) moiety. Specifically, these compounds exhibit a high affinity for the 5-HT1A receptor subtype. nih.govnih.govmdpi.com The (2-methoxyphenyl)piperazine structure is a well-established pharmacophore for 5-HT1A receptor ligands. nih.gov

In addition to serotonergic receptors, these compounds also interact with adrenergic and dopamine (B1211576) receptors, which are considered significant secondary targets. nih.gov The parent compound, 1-(2-methoxyphenyl)piperazine, is recognized as an effective blocker of striatal dopaminergic receptors in the rat brain. It also demonstrates binding to alpha-1 (α1) adrenergic receptors. nih.govnih.gov This multi-target profile is characteristic of many arylpiperazine derivatives and contributes to their complex pharmacological actions. nih.gov

Binding affinity, typically expressed as the inhibition constant (Ki) or dissociation constant (Kd), quantifies the strength of the interaction between a ligand and a receptor. Lower Ki values indicate higher binding affinity.

Studies on derivatives of 1-(2-methoxyphenyl)piperazine have demonstrated high affinity for the 5-HT1A receptor. For instance, certain derivatives exhibit Ki values in the low nanomolar range, indicating potent binding. nih.govmdpi.com One study on a related compound, 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (often referred to as NAN-190), reported a high affinity for the 5-HT1A receptor with a Ki value of 0.6 nM. nih.gov However, this particular analog also showed nearly equal high affinity for α1-adrenergic receptors (Ki = 0.8 nM), indicating a lack of selectivity between these two receptor types. nih.gov

Structure-activity relationship (SAR) studies have aimed to improve this selectivity. By modifying the structure of these analogs, researchers have successfully created compounds with retained or even improved 5-HT1A affinity and significantly reduced α1-adrenergic binding. nih.govnih.gov For example, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine was found to have a high affinity for 5-HT1A sites (Ki = 0.4 nM) with a 160-fold selectivity over α1-adrenergic sites. nih.gov

The binding profile for the parent compound, 1-(2-methoxyphenyl)piperazine, also shows interaction with multiple receptor subtypes.

Interactive Data Table: Receptor Binding Affinities (Ki) of 1-(2-Methoxyphenyl)piperazine and Related Compounds

| Compound/Analog | Receptor Subtype | Ki (nM) |

| 1-(2-Methoxyphenyl)piperazine | Serotonin 1 (5-HT1) | 35.0 |

| 1-(2-Methoxyphenyl)piperazine | 5-HT1A | 68.0 |

| 1-(2-Methoxyphenyl)piperazine | 5-HT6 | 1200.0 |

| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | 5-HT1A | 0.6 |

| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | α1-Adrenergic | 0.8 |

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 5-HT1A | 0.4 |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 1.2 |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 21.3 |

This table is populated with data from available research. The absence of a value indicates that data for that specific compound-receptor interaction was not found in the reviewed sources.

Currently, there is a lack of specific research in the public domain detailing allosteric modulation or receptor subtype specificity studies for this compound. While the broader field of pharmacology includes extensive research on allosteric modulators for various G protein-coupled receptors (GPCRs), including serotonin and dopamine receptors, specific investigations into such mechanisms for this particular compound have not been identified in the reviewed literature.

Enzyme Modulation and Kinetic Characterization

The potential for this compound to interact with and modulate the activity of key enzymatic systems is another area of pharmacological interest.

Based on the available scientific literature, there are no specific studies that have investigated the direct interaction of this compound with key enzymatic systems such as cyclooxygenases (COX) or cholinesterases (e.g., acetylcholinesterase, AChE). Research on enzyme inhibition within the broader chemical class often focuses on derivatives designed for specific enzymatic targets, and such studies for this particular compound were not found.

In the absence of direct studies on the interaction of this compound with enzymes like cyclooxygenases and cholinesterases, there is no available data on its inhibition constants (IC50) or any mechanistic enzymology studies. Therefore, it is not possible to provide an IC50 data table or a discussion on the mechanistic aspects of its potential enzyme inhibition. Further research would be required to determine if this compound has any significant modulatory effects on these or other enzymatic systems.

Preclinical Pharmacological Research on 1 2 Methoxyphenyl 2 Methylpiperazine in in Vitro and in Vivo Animal Models

In Vitro Cellular and Tissue-Based Research Models

In vitro models are fundamental in preclinical pharmacology for elucidating the mechanism of action of a compound at the cellular and molecular level before advancing to whole-animal studies.

Neurotransmitter release and uptake assays are critical for understanding how a compound modulates synaptic communication. These studies typically involve using synaptosomes (isolated nerve terminals) or primary neuronal cultures prepared from specific brain regions. The methodologies allow researchers to measure the direct effect of a compound on the release and reuptake of key neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine.

Electrophysiology is used to study the electrical properties of neurons and the effects of compounds on neuronal excitability, synaptic transmission, and plasticity. Techniques such as patch-clamp recordings in cultured neurons or field potential recordings in acute brain slices (e.g., from the hippocampus or prefrontal cortex) can reveal whether a compound acts as an agonist, antagonist, or modulator of specific ion channels or receptors.

No published studies containing electrophysiological data for 1-(2-Methoxyphenyl)-2-methylpiperazine in either brain slices or cultured neurons were found.

Investigating a compound's effect on gene expression and protein regulation helps to identify the downstream cellular pathways it may influence. These studies, often conducted in specific cell lines (e.g., those expressing a target receptor), utilize techniques like quantitative polymerase chain reaction (qPCR) to measure changes in messenger RNA (mRNA) levels or Western blotting to assess changes in protein levels.

Specific research detailing the impact of this compound on gene expression or protein regulation in any relevant cell line is not available in the current scientific literature.

To determine the functional activity of a compound at a specific receptor, heterologous expression systems are commonly used. In this method, a cell line that does not naturally express the receptor of interest (e.g., HEK-293 or CHO cells) is genetically engineered to produce it. Functional assays, such as second messenger assays (e.g., measuring cAMP levels or calcium flux), are then performed to quantify the compound's efficacy (agonist, antagonist, or inverse agonist activity) and potency.

While the parent compound 1-(2-methoxyphenyl)piperazine (B120316) is well-characterized as a ligand for various serotonin and dopamine receptors, no specific receptor functional assay data for this compound could be located.

In Vivo Pharmacological Studies in Animal Models

In vivo studies in animal models are essential for understanding the physiological and behavioral effects of a compound in a whole, living organism.

Rodent behavioral models are used to assess the potential therapeutic effects of a compound on central nervous system disorders. Standardized tests are employed to measure behaviors analogous to human conditions such as anxiety (e.g., elevated plus maze, light-dark box), depression (e.g., forced swim test, tail suspension test), and cognitive function (e.g., Morris water maze, novel object recognition).

There are no available published research findings from behavioral neuroscience studies in rodent models investigating the effects of this compound on anxiety, depression, or cognition.

Neurochemical Profiling in Brain Regions of Animal Models (e.g., microdialysis)

No studies utilizing techniques such as in vivo microdialysis to assess the effects of this compound on neurotransmitter levels (e.g., dopamine, serotonin, norepinephrine) in specific brain regions of animal models have been identified in published literature.

Electrophysiological Assessments in Live Animal Models

There is no available data from in vivo electrophysiological studies, such as single-unit recordings or local field potential analysis, that characterize the effects of this compound on neuronal firing rates or brain network activity in live animal models.

Pharmacokinetic and Pharmacodynamic Research in Animal Species (e.g., ADME profile, brain penetration)

Detailed pharmacokinetic studies describing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in any animal species are not present in the available scientific literature. Information regarding its ability to penetrate the blood-brain barrier, its half-life, or its primary metabolic pathways remains uncharacterized.

Efficacy Research in Disease-Relevant Animal Models (e.g., neurological, psychiatric models)

No efficacy studies of this compound in established, disease-relevant animal models for neurological or psychiatric conditions (such as models for schizophrenia, depression, anxiety, or Parkinson's disease) have been found in published research.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 1 2 Methoxyphenyl 2 Methylpiperazine Analogs

Identification of Key Pharmacophoric Elements and Their Influence on Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For the 1-(2-methoxyphenyl)piperazine (B120316) series, SAR studies have identified several key pharmacophoric elements that are critical for receptor interaction.

The core pharmacophore generally consists of three main components:

The Arylpiperazine Moiety: The 1-(2-methoxyphenyl)piperazine group is a primary element. The aromatic ring and the methoxy (B1213986) group at the ortho position are crucial for affinity at various receptors. The piperazine (B1678402) ring itself is not merely a linker; its two nitrogen atoms provide a rigid scaffold and can act as hydrogen bond acceptors, contributing to target affinity and improving physicochemical properties like water solubility and oral bioavailability. researchgate.net

The Alkyl Linker: An alkyl chain of specific length, typically connecting the N4 nitrogen of the piperazine ring to a terminal functional group, is another vital component. Studies on various analogs have shown that the length of this chain significantly influences binding affinity. For instance, in a series of derivatives targeting 5-HT1A receptors, a four-carbon chain was found to be optimal when the terminal group was a heteroaryl amide. nih.gov

The Terminal Moiety: The nature of the chemical group at the end of the alkyl linker is a major determinant of both affinity and selectivity. This part of the molecule often engages in specific interactions with the receptor binding pocket. Diverse terminal groups, including phthalimides, benzamides, and bulky cycloalkyl amides, have been explored to modulate the pharmacological profile. nih.govnih.gov

Computational studies on related piperazine derivatives have been used to design pharmacophore models. For example, a model for sedative-hypnotic 1-(2-pyrimidinyl)piperazine derivatives suggested a complex pharmacophore composed of 11 features, highlighting the specific spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic regions required for activity. nih.gov These models serve as a blueprint for understanding the ligand-receptor interactions of the broader arylpiperazine class.

Impact of Substituent Modifications on Receptor Binding and Functional Activity

Systematic modification of substituents on the 1-(2-methoxyphenyl)piperazine scaffold has provided detailed insights into the structural requirements for high-affinity receptor binding and desired functional activity. These studies are essential for optimizing lead compounds to enhance potency and reduce off-target effects.

Modifications of the Terminal Moiety: A significant focus of SAR studies has been the modification of the terminal group attached to the N4 position of the piperazine ring. In the development of selective 5-HT1A receptor antagonists, researchers started with 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190), a compound that binds with high affinity to both 5-HT1A and α1-adrenergic receptors. nih.gov To improve selectivity, the terminal phthalimide (B116566) group was replaced.

Replacement with substituted benzamides maintained 5-HT1A affinity but did not improve selectivity. nih.gov

Replacement with alkyl amides proved more successful, leading to enhanced affinity and selectivity. nih.gov

Further increasing the bulkiness of the alkyl amide , for example by introducing an adamantane (B196018) group, significantly improved both affinity for 5-HT1A sites and selectivity over α1-adrenergic receptors. nih.gov

The following table illustrates the effect of modifying the terminal group on receptor binding affinity.

| Compound | Terminal Moiety | 5-HT1A Ki (nM) | α1-Adrenergic Ki (nM) | Selectivity (α1/5-HT1A) |

| 1a (NAN-190) | Phthalimide | 0.6 | 0.8 | ~1.3 |

| 2j | Adamantanecarboxamide | 0.4 | 64 | 160 |

| Data sourced from a study on analogues of a 5-HT1A serotonin (B10506) antagonist. nih.gov |

Modifications of the Alkyl Linker and Amide Group: The length and nature of the linker chain are critical. In one series of (2-methoxyphenyl)piperazine derivatives, a four-carbon chain was found to be optimal for 5-HT1A affinity when paired with a heteroaryl terminal group. nih.gov However, when the terminal group was a cycloalkyl moiety, maximum affinity was achieved with a shorter, two-methylene chain. nih.gov This indicates a cooperative relationship between the linker and the terminal group in achieving an optimal fit within the receptor's binding site.

Modifications on the Piperazine Ring: Introducing substituents directly onto the piperazine ring can also modulate activity. For example, the introduction of various side chains at the 3-position of the piperazine core has been explored to develop new receptor ligands. nih.gov These modifications can influence the conformation of the ring and introduce new interaction points with the target receptor.

Modifications for Dopamine (B1211576) Receptor Affinity: In studies aimed at developing ligands for the dopamine D2 receptor, a series of 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines were synthesized. nih.gov Modifications to the phenethyl moiety attached to the piperidine (B6355638) ring revealed that substituents on the phenyl ring significantly impacted binding affinity. The compound with a 3-nitro substituent, 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine, demonstrated the highest affinity in the series. nih.gov

The table below shows the binding affinities of selected analogs for the D2 dopamine receptor.

| Compound | Substituent on Phenethyl Ring | D2 DAR Ki (nM) |

| 25 | 3-NO2 | 54 |

| Unsubstituted Analog | H | >1000 |

| Data sourced from a study on dopaminergic ligands. nih.gov |

These examples underscore the principle that subtle changes to the molecular structure can lead to profound differences in receptor binding and functional selectivity.

Stereochemical Influences on Biological Activity and Selectivity

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. The introduction of a chiral center, such as the methyl group in 1-(2-methoxyphenyl)-2-methylpiperazine, results in the existence of stereoisomers (enantiomers and diastereomers). These isomers, while having the same chemical formula and connectivity, possess different three-dimensional arrangements of atoms.

It is a well-established principle in pharmacology that stereoisomers can exhibit significantly different biological activities, potencies, and pharmacokinetic profiles. mdpi.com This is because biological receptors are themselves chiral, and they can preferentially bind to one stereoisomer over another, much like a hand fits into a specific glove.

For different classes of compounds, stereochemistry has been shown to be a key driver of potency. mdpi.com For instance, in a study of 3-Br-Acivicin isomers, the "natural" (5S, αS) isomer was consistently the most potent in terms of antimalarial activity, with its enantiomer being approximately 10-fold less potent and its diastereoisomers being inactive. mdpi.com This difference was attributed not only to target binding but also to potential stereoselective uptake by the organism. mdpi.com

In the context of this compound analogs, the presence of the methyl group at the C2 position of the piperazine ring introduces such a chiral center. Therefore, the (R)- and (S)-enantiomers of this compound are expected to have different interactions with their target receptors. The precise orientation of the methyl group can influence:

Receptor Binding Affinity: One enantiomer may fit more snugly into the receptor's binding pocket, leading to stronger and more favorable interactions, resulting in higher affinity.

Functional Activity: One isomer might act as an agonist while the other acts as an antagonist at the same receptor.

While specific studies detailing the separation and differential activity of the enantiomers of this compound were not the focus of the reviewed literature, the fundamental principles of stereochemistry strongly suggest that the biological and pharmacological profiles of the (R)- and (S)-isomers would differ. mdpi.com Therefore, evaluating the individual stereoisomers is a critical step in the drug development process for any chiral analog in this class.

Conformational Analysis and its Relation to Molecular Interactions

The biological activity of a molecule is not only dependent on its structure and stereochemistry but also on its conformational flexibility. Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. The specific three-dimensional shape, or conformation, that a molecule adopts when it binds to its receptor is known as the bioactive conformation.

Computational methods are frequently employed to explore the conformational landscape of these flexible molecules:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies performed on 1-(2-methoxyphenyl)piperazine derivatives targeting the D2 dopamine receptor have helped to establish the mode of interaction. These studies proposed that a stable interaction involves the formation of a salt bridge between a nitrogen atom in the ligand and an aspartic acid residue (Asp114) in the receptor. nih.gov

Conformational Search Algorithms: These methods are used to find the low-energy conformations of a molecule. Studies on related piperazine analogs have used random search algorithms to identify local minima on the potential energy surface, providing insight into the likely shapes the molecule can adopt. njit.edu

The relationship between conformation and molecular interaction is critical. The ability of a molecule to adopt the correct bioactive conformation is a prerequisite for effective binding. The flexibility of the alkyl chain in many 1-(2-methoxyphenyl)piperazine analogs allows the molecule to orient the terminal functional group optimally within the binding pocket to maximize interactions. Conformational analysis helps rationalize the observed SAR; for example, it can explain why a specific chain length is optimal by showing how it allows the molecule to span the distance between key interaction points in the receptor without introducing steric strain. nih.gov

Development and Validation of QSAR Models for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts.

The development of a QSAR model typically involves these steps:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 or Ki values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its electronic, steric, and lipophilic characteristics.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously tested to ensure it is robust and not a result of a chance correlation.

A QSAR study on a series of piperazine derivatives acting as mTORC1 inhibitors provides a relevant example of this process. mdpi.com The study aimed to correlate the inhibitory activity (pIC50) of the compounds with various molecular descriptors.

The resulting QSAR model revealed that the biological activity was significantly correlated with six key descriptors: mdpi.com

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): An electronic descriptor related to a molecule's ability to accept electrons.

Electrophilicity Index (ω): Measures the electrophilic character of a molecule.

Molar Refractivity (MR): A steric descriptor related to the volume of the molecule.

Aqueous Solubility (Log S): A descriptor for lipophilicity.

Topological Polar Surface Area (PSA): Related to a molecule's hydrogen bonding capacity and permeability.

Refractive Index (n): An optical property related to molecular structure.

The statistical significance of the developed model was confirmed by a high coefficient of determination (R² = 0.74) and a high F-test value (F = 11.133), indicating a strong correlation between the predicted and observed activities. mdpi.com Such validated QSAR models are powerful tools in medicinal chemistry, enabling the in silico screening of virtual libraries of compounds and the rational design of new this compound analogs with potentially enhanced biological activity. mdpi.com

Computational and Theoretical Chemistry Approaches for 1 2 Methoxyphenyl 2 Methylpiperazine

Molecular Docking Studies with Identified Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the ligand-protein interactions. For derivatives of 1-(2-methoxyphenyl)piperazine (B120316), docking studies have been instrumental in elucidating their interactions with key neurological targets, such as dopamine (B1211576) and serotonin (B10506) receptors.

Ligand-Protein Interaction Analysis and Binding Mode Prediction

Docking analyses of 1-(2-methoxyphenyl)piperazine derivatives with the dopamine D2 receptor (D2R) have revealed critical interactions that govern binding. A recurrent finding is the formation of a salt bridge between the protonated piperazine (B1678402) nitrogen of the ligand and the highly conserved aspartic acid residue, Asp114, in the third transmembrane helix (TMH3) of the D2R. This ionic interaction is a cornerstone of the binding for many dopaminergic ligands nih.gov.

Furthermore, hydrogen bonds and hydrophobic interactions play a significant role in stabilizing the ligand-receptor complex. The methoxy (B1213986) group on the phenyl ring can engage in hydrogen bonding with specific residues within the binding pocket, while the aromatic ring itself often participates in π-π stacking or hydrophobic interactions with aromatic residues of the receptor, such as phenylalanine or tyrosine researchgate.net. For instance, studies on related compounds have proposed two primary orientations within the D2R binding site, with the more stable pose being characterized by the aforementioned salt bridge with Asp114 nih.gov.

Similarly, docking studies with the serotonin 5-HT1A receptor have highlighted the importance of an interaction between the protonated piperazine nitrogen and an aspartate residue, which is a common feature for many 5-HT1A receptor ligands researchgate.net. The arylpiperazine moiety is predicted to be involved in edge-to-face interactions with aromatic residues like phenylalanine or tyrosine within the receptor's binding site researchgate.net.

A summary of key predicted interactions for 1-(2-methoxyphenyl)piperazine derivatives with target proteins is presented in the table below.

| Target Protein | Key Interacting Residues | Type of Interaction |

| Dopamine D2 Receptor | Asp114 | Ionic Bond (Salt Bridge) |

| Phenylalanine, Tyrosine | π-π Stacking, Hydrophobic | |

| Serotonin 5-HT1A Receptor | Aspartate | Ionic Bond |

| Phenylalanine, Tyrosine | Edge-to-face π-π Stacking |

Active Site Characterization and Binding Hotspots

The active site of the dopamine D2 receptor, as mapped by docking studies of arylpiperazine derivatives, is a well-defined pocket within the transmembrane helices. Binding hotspots are regions within this pocket that contribute significantly to the binding energy. For 1-(2-methoxyphenyl)piperazine and its analogs, the region around Asp114 is a primary binding hotspot due to the strong electrostatic interaction.

Other identified hotspots include aromatic pockets that accommodate the methoxyphenyl group. These pockets are lined with hydrophobic and aromatic residues that form favorable van der Waals and π-stacking interactions. The precise nature and location of these hotspots can influence the selectivity of a ligand for different receptor subtypes. For example, variations in the residues forming these hydrophobic pockets between D2 and D3 receptors can be exploited to design more selective ligands nih.gov.

Molecular Dynamics Simulations to Investigate Ligand-Receptor Complex Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability, flexibility, and the role of the solvent environment over time. While specific MD simulation data for 1-(2-Methoxyphenyl)-2-methylpiperazine is limited, studies on closely related arylpiperazine derivatives in complex with receptors like the dopamine D2 receptor offer valuable insights into the expected dynamic behavior nih.gov.

Conformational Stability and Flexibility of this compound at Binding Sites

MD simulations of arylpiperazine derivatives bound to the D2 receptor have been used to assess the stability of the predicted docking poses. These simulations often reveal that the key interactions, such as the salt bridge to Asp114, are maintained throughout the simulation, indicating a stable binding mode nih.gov. The piperazine ring itself can exhibit conformational flexibility, typically adopting a chair conformation. Studies on 2-substituted piperazines have shown a preference for the axial conformation of the substituent, which can be further stabilized by intramolecular hydrogen bonds in certain cases nih.gov.

The flexibility of the ligand and the receptor's binding site residues can be quantified by analyzing the root-mean-square fluctuation (RMSF) of the atoms over the course of the simulation. This analysis can highlight regions of high mobility and conformational changes that may be important for ligand binding and receptor activation.

Solvent Effects and Binding Site Hydration Analysis

The solvent, typically water in biological systems, plays a crucial role in mediating ligand-protein interactions. MD simulations explicitly model the solvent molecules, allowing for an analysis of their effects on the binding process. Water molecules can mediate interactions between the ligand and the receptor by forming hydrogen bond networks.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. These calculations can provide valuable information about the molecule's geometry, charge distribution, molecular orbitals, and reactivity, which can complement the findings from molecular docking and dynamics simulations researchgate.net.

DFT studies on isomers of methoxyphenyl piperazine have been conducted to understand their structural and electronic properties. Such calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's electronic structure and its potential for charge transfer interactions, which can be important for receptor binding nih.gov.

The calculated electrostatic potential surface of the molecule can identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting how the molecule might interact with the electrostatic field of the receptor's binding site. For arylpiperazines, the nitrogen atoms of the piperazine ring are typically electron-rich and are key sites for interaction with acidic residues in the receptor.

Key parameters that can be derived from quantum chemical calculations for this compound are summarized in the table below.

| Calculated Property | Significance |

| Optimized Molecular Geometry | Predicts the most stable 3D structure of the molecule. |

| HOMO-LUMO Energy Gap | Indicates the molecule's chemical reactivity and stability. |

| Electrostatic Potential Surface | Maps the charge distribution and predicts sites for electrostatic interactions. |

| Mulliken Atomic Charges | Quantifies the partial charge on each atom, highlighting polar regions. |

These computational approaches, from the macroscopic view of docking to the dynamic picture of MD simulations and the detailed electronic description from quantum chemistry, provide a multi-faceted understanding of this compound at the molecular level.

Electronic Structure, Reactivity, and Electrostatic Potential Analysis

Computational quantum mechanics, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic characteristics of molecules like this compound. ijcrt.orgresearchgate.net DFT calculations can elucidate the fundamental aspects of the molecule's structure, stability, and reactivity without the need for empirical data. ijcrt.orgresearchgate.net

Electronic Structure and Reactivity: A primary goal of this analysis is to determine the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijcrt.orgscielo.br The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability and lower reactivity. scielo.br

Other quantum chemical descriptors derived from these energies, such as electronegativity (χ), global hardness (η), and the global electrophilicity index (ω), provide further insights into the molecule's reactive nature. kbhgroup.in These parameters are instrumental in predicting how this compound might interact with biological targets or other chemical species.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around the molecule. It illustrates the regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, an MEP analysis would likely highlight electron-rich areas around the oxygen and nitrogen atoms, indicating sites prone to electrophilic attack or hydrogen bonding. Conversely, electron-deficient regions would indicate sites susceptible to nucleophilic attack. This information is vital for understanding non-covalent interactions, which are key to molecular recognition and binding with biological receptors.

Illustrative Data Table of Calculated Electronic Properties The following table represents the type of data that would be generated from a DFT analysis (e.g., at the B3LYP/6-311G(d,p) level) of this compound. Actual values would require a specific computational study.

| Property | Symbol | Illustrative Value | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.8 eV | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.7 eV | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.1 eV | Chemical reactivity, kinetic stability |

| Ionization Potential | IP | 5.8 eV | Energy required to remove an electron |

| Electron Affinity | EA | 0.7 eV | Energy released when gaining an electron |

| Global Hardness | η | 2.55 eV | Resistance to change in electron distribution |

| Electronegativity | χ | 3.25 eV | Power to attract electrons |

| Global Electrophilicity Index | ω | 2.08 eV | Propensity to accept electrons |

Spectroscopic Property Predictions for Research Characterization

Computational chemistry provides essential support for experimental research by predicting spectroscopic data. Theoretical calculations of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can aid in the structural confirmation and characterization of newly synthesized compounds like this compound.

DFT calculations are commonly used to predict the vibrational frequencies that correspond to absorption peaks in IR and Raman spectra. ijcrt.orgnih.gov By analyzing the computed vibrational modes, each theoretical peak can be assigned to a specific molecular motion, such as the stretching or bending of particular bonds (e.g., C-H, C-N, C=C). This theoretical assignment is invaluable for interpreting complex experimental spectra. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). scielo.brnih.gov Comparing the predicted chemical shifts with those obtained from experimental NMR helps to confirm the molecule's proposed structure. Discrepancies between theoretical and experimental values can often be rationalized by considering solvent effects and intermolecular interactions present in the experimental sample but absent in the gas-phase theoretical model. nih.gov

Illustrative Data Table for Spectroscopic Prediction This table demonstrates how theoretical spectroscopic data for this compound would be compared against experimental findings.

| Analysis | Parameter | Predicted Value (Illustrative) | Experimental Value (Hypothetical) | Assignment/Interpretation |

| ¹H NMR | Chemical Shift (δ) | 3.90 ppm | 3.85 ppm | -OCH₃ protons |

| Chemical Shift (δ) | 2.55 ppm | 2.50 ppm | -CH₃ protons on piperazine ring | |

| ¹³C NMR | Chemical Shift (δ) | 152.5 ppm | 152.1 ppm | Aromatic C-O carbon |

| Chemical Shift (δ) | 55.8 ppm | 55.4 ppm | -OCH₃ carbon | |

| FT-IR | Vibrational Frequency | 2950 cm⁻¹ | 2945 cm⁻¹ | C-H stretching (aliphatic) |

| Vibrational Frequency | 1245 cm⁻¹ | 1242 cm⁻¹ | C-O stretching (aryl ether) |

Cheminformatics and Virtual Screening for Novel Analog Discovery

Cheminformatics combines computational methods with chemical information to support drug discovery. For a scaffold like this compound, these techniques are essential for identifying and optimizing novel analogs with desired biological activities. mdpi.com

Virtual screening is a key cheminformatics process used to search large libraries of chemical compounds to identify structures that are most likely to bind to a specific biological target, such as a receptor or enzyme. researchgate.net This process significantly reduces the time and cost associated with experimental high-throughput screening. There are two primary approaches:

Ligand-Based Virtual Screening (LBVS): This method is used when the structure of the target is unknown, but a set of molecules with known activity (like arylpiperazine derivatives) is available. Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity. researchgate.netacs.orgnih.gov These models can then predict the activity of new, untested compounds.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target is known, SBVS can be employed. This approach uses molecular docking to predict how well a potential ligand fits into the target's binding site and estimates the strength of the binding affinity. nih.gov Docking simulations for analogs of this compound would involve placing them into the active site of a target protein and scoring their orientation and interaction energies. nih.gov Compounds with the best scores are selected for further investigation.

Following virtual screening, molecular dynamics (MD) simulations can be performed on the most promising ligand-target complexes. MD simulations model the movement of atoms over time, providing insights into the stability of the binding pose and the key interactions (like hydrogen bonds or hydrophobic contacts) that maintain the complex. nih.gov

Finally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often performed. These computational models assess the pharmacokinetic and toxicological properties of potential drug candidates, helping to filter out compounds that are likely to fail in later stages of development due to poor bioavailability or toxicity. researchgate.net

Advanced Analytical Methodologies for Research on 1 2 Methoxyphenyl 2 Methylpiperazine

Spectroscopic Techniques for Structural Elucidation and Characterization in Research Samples

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. By interacting with electromagnetic radiation, molecules produce unique spectra that serve as fingerprints for their identity and provide insights into their atomic and electronic composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the definitive identification of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the structural confirmation of 1-(2-Methoxyphenyl)-2-methylpiperazine.

In ¹H NMR, the chemical shift (δ), multiplicity (singlet, doublet, etc.), and integration of each signal correspond to the electronic environment, neighboring protons, and the number of protons, respectively. For this compound, distinct signals would be expected for the aromatic protons of the methoxyphenyl group, the methoxy (B1213986) (-OCH₃) protons, the protons on the piperazine (B1678402) ring, and the protons of the methyl group at the 2-position. The proximity of the methyl group to the phenyl ring would influence the chemical shifts of the adjacent piperazine protons.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Signals for the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the piperazine ring and the 2-methyl group would be observed at characteristic chemical shifts. The purity of a research sample can also be assessed by identifying signals corresponding to impurities or residual solvents. While specific spectral data for this compound is not widely published, the expected shifts can be inferred from the closely related compound 1-(2-Methoxyphenyl)piperazine (B120316).

Table 1: Representative ¹³C NMR Chemical Shifts for the Core Structure of 1-(2-Methoxyphenyl)piperazine (Data is illustrative of the parent compound without the 2-methyl group)

| Carbon Atom | Chemical Shift (ppm) |

| C (Aromatic, C-O) | 152.4 |

| C (Aromatic, C-N) | 141.3 |

| C (Aromatic) | 123.8 |

| C (Aromatic) | 121.1 |

| C (Aromatic) | 118.3 |

| C (Aromatic) | 111.3 |

| C (Methoxy, -OCH₃) | 55.3 |

| C (Piperazine, C-N-Aryl) | 50.7 |

| C (Piperazine, C-N-H) | 45.4 |

| Source: Inferred from publicly available spectral data for 1-(2-Methoxyphenyl)piperazine. |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The molecular ion of this compound is expected at an m/z corresponding to its molecular formula (C₁₂H₁₈N₂O). High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.

The fragmentation of piperazine derivatives under ionization conditions, such as electron ionization (EI), often involves characteristic cleavages of the piperazine ring and the bond connecting it to the phenyl group. Common fragmentation pathways for phenylpiperazines include the cleavage of C-N bonds within the piperazine ring, leading to characteristic fragment ions. The presence of the 2-methyl group is expected to influence the fragmentation, potentially leading to a unique fragmentation pattern that can be used to distinguish it from isomers.

Table 2: Predicted Key Mass Fragments for this compound (Fragmentation patterns are predicted based on general principles for phenylpiperazines)

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 206 | [M]⁺ | Molecular Ion |

| 191 | [M-CH₃]⁺ | Loss of the methyl group from the piperazine ring |

| 149 | [C₉H₁₁NO]⁺ | Cleavage of the piperazine ring |

| 135 | [C₈H₉O₂]⁺ or [C₉H₁₁O]⁺ | Formation of the methoxyphenyl-containing cation |

| 70 | [C₄H₈N]⁺ | Fragment from the piperazine ring |

| Source: Predicted based on established fragmentation patterns of related piperazine structures. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, and when infrared radiation is passed through a sample, the bonds absorb energy at these frequencies. The IR spectrum of this compound would be expected to show absorption bands corresponding to its key functional groups. These include C-H stretching from the aromatic and aliphatic parts of the molecule, C-O stretching from the methoxy ether group, and C-N stretching from the amine groups in the piperazine ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The methoxyphenyl group in this compound acts as a chromophore, absorbing UV light at specific wavelengths (λ_max). The resulting spectrum can be used for quantitative analysis and to provide evidence for the presence of the aromatic system.

Table 3: Expected IR Absorption Bands and UV-Vis Maxima for this compound

| Spectroscopy Type | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | Aromatic C-H Stretch | 3100-3000 |

| IR | Aliphatic C-H Stretch | 3000-2850 |

| IR | C-N Stretch (Amine) | 1350-1000 |

| IR | C-O Stretch (Aryl Ether) | 1275-1200 (asymmetric), 1075-1020 (symmetric) |

| UV-Vis | π → π* transition | ~200-280 nm |

| Source: Based on standard functional group correlation tables and data for related compounds. |

Chromatographic Methods for Separation and Quantification in Research Matrices

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, or other components in a mixture. These methods are also the foundation for accurate quantitative analysis in research settings.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds and for their quantification. Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of piperazine derivatives.

In a typical RP-HPLC setup, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water. An acid, such as formic acid or phosphoric acid, is frequently added to the mobile phase to protonate the amine groups of the piperazine ring, which improves peak shape and retention. Detection is commonly achieved using a UV detector set to a wavelength where the methoxyphenyl chromophore absorbs strongly. The purity of a sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

Table 4: Representative HPLC Method Parameters for Phenylpiperazine Analysis

| Parameter | Condition |

| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate or Formate Buffer |

| Detection | UV at ~240 nm |

| Flow Rate | ~1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) |

| Source: Based on established methods for related piperazine compounds. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components based on both their retention time and their mass spectrum. GC-MS is particularly useful for identifying trace impurities and for distinguishing between isomers that may be difficult to resolve by other methods.

For the analysis of this compound, a capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% diphenyl / 95% dimethyl polysiloxane) is typically used. The analysis involves injecting the sample into a heated port to vaporize it, followed by separation in the column using a temperature program that gradually increases the column temperature to elute all components. The mass spectrometer detector then provides mass spectra for each eluting peak, allowing for positive identification. In some cases, derivatization may be employed to improve the volatility and chromatographic behavior of the compound.

LC-MS/MS for Metabolite Identification in Animal Research Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a pivotal technology for the identification of metabolites in complex biological matrices from animal research studies. nih.gov The coupling of liquid chromatography with mass spectrometry provides a robust platform for separating metabolites from endogenous compounds and subsequently elucidating their structures based on mass-to-charge ratio and fragmentation patterns. nih.gov

While specific metabolism studies on this compound are not extensively detailed in published literature, the metabolic fate of structurally related arylpiperazine compounds has been investigated, providing a predictive framework. For instance, research on the designer drug 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) in male Wistar rats identified several key metabolic pathways. nih.govresearchgate.net The primary metabolic transformation observed was O-demethylation of the methoxy group, yielding 1-(4-hydroxyphenyl)piperazine (B1294502) (4-HO-PP). nih.govresearchgate.net Additionally, degradation of the piperazine ring was noted as another metabolic route. nih.govresearchgate.net

In a typical workflow for metabolite identification, biological samples (e.g., urine, plasma, or tissue homogenates) are collected after administration of the parent compound. These samples undergo preparation, often involving protein precipitation or solid-phase extraction, followed by analysis using an LC-MS/MS system. High-resolution mass spectrometry (HRMS) is frequently employed to determine the elemental composition of potential metabolites. jfda-online.com Subsequent targeted MS/MS experiments generate fragmentation spectra, which are compared against the parent compound's spectrum, reference standards, or in-silico fragmentation prediction tools to confirm the metabolite's structure. jfda-online.com Based on analogous compounds, expected metabolites for this compound would likely include products of O-demethylation, aromatic hydroxylation, and various products resulting from the cleavage of the piperazine ring.

| Metabolic Pathway | Description | Example Product (from MeOPP) nih.govresearchgate.net |

|---|---|---|

| O-Demethylation | Removal of the methyl group from the methoxy substituent on the phenyl ring. | 1-(4-hydroxyphenyl)piperazine |

| Piperazine Ring Degradation | Opening or cleavage of the piperazine heterocyclic ring structure. | Various degradation products |

| Aromatic Hydroxylation | Addition of a hydroxyl (-OH) group to the phenyl ring. | Not specified for MeOPP |

Crystallography and Solid-State Characterization for Research Materials

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule within the crystal lattice.

| Parameter | Value |

|---|---|

| Systematic Name | 4-(2-methoxyphenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate |

| Chemical Formula | C11H17N2O+·C7H3N2O7− |

| Piperazine Ring Conformation | Chair |

| Key Intermolecular Interactions | N—H⋯O and C—H⋯O hydrogen bonds |

Powder X-ray Diffraction (PXRD) is an essential analytical tool for the characterization of bulk crystalline materials. Unlike SCXRD, which requires a single, high-quality crystal, PXRD can be performed on a polycrystalline powder. It is primarily used to identify the crystalline phase of a material, assess its purity, and investigate polymorphism—the ability of a compound to exist in multiple crystalline forms.

Different polymorphs of a compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. Therefore, solid form analysis is critical during the research and development of new chemical entities. The PXRD pattern is a unique fingerprint for a specific crystalline form. In practice, an experimental PXRD pattern of a bulk research sample is compared to a simulated pattern generated from SCXRD data. researchgate.net A match between the patterns confirms the phase identity and purity of the bulk material. Any significant differences, such as the appearance of new peaks or shifts in peak positions, may indicate the presence of a different polymorph or an impurity. This comparative analysis is fundamental for ensuring the consistency and quality of research materials. researchgate.net

Bioanalytical Method Development for In Vitro and Animal Studies

The development of robust and validated bioanalytical methods is a prerequisite for quantitative analysis in in vitro assays and animal pharmacokinetic studies. For quantifying compounds like this compound in biological matrices such as plasma, LC-MS/MS is the method of choice due to its high sensitivity and selectivity. nih.govsemanticscholar.org

A typical method involves several key stages. First, an efficient sample extraction procedure is developed to isolate the analyte and an internal standard from the biological matrix, commonly using protein precipitation with a solvent like acetonitrile, liquid-liquid extraction, or solid-phase extraction. nih.gov Second, chromatographic conditions are optimized to achieve a clean separation of the analyte from endogenous components, typically using a C18 reverse-phase column with a mobile phase consisting of an organic solvent and an aqueous buffer. nih.gov Third, the mass spectrometer parameters are tuned for maximum sensitivity and specificity, often utilizing an electrospray ionization (ESI) source and operating in selected reaction monitoring (SRM) mode. nih.gov

The method must then be rigorously validated according to established guidelines. Validation assesses parameters such as linearity, accuracy, precision, selectivity, recovery, and stability to ensure the reliability of the quantitative data. For example, a validated LC-MS/MS method for the piperazine-containing drug tandospirone (B1205299) in rat plasma demonstrated a lower limit of quantification of 1.0 ng/mL, with intra-day and inter-day precision values below 7% and accuracy within a 95-111% range. nih.gov

| Parameter | Typical Acceptance Criteria | Example Value |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | Not specified |

| Lower Limit of Quantification (LLOQ) | Analyte-specific | 1.0 ng/mL |

| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 1.42% - 6.69% |

| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 2.47% - 6.02% |

| Accuracy (% of Nominal) | 85% - 115% (80% - 120% at LLOQ) | 95.74% - 110.18% |

Future Research Directions and Potential Academic Applications of 1 2 Methoxyphenyl 2 Methylpiperazine

Role as a Pharmacological Research Tool and Probe for Receptor Biology

The 1-(2-methoxyphenyl)piperazine (B120316) moiety is a well-established pharmacophore known to interact with various aminergic G protein-coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.govnih.gov The parent compound is a known ligand for several serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7, as well as the dopamine D2 receptor. nih.gov This promiscuity, while sometimes a drawback in therapeutics, makes the scaffold an excellent starting point for developing selective pharmacological tools.

The introduction of a methyl group at the C2 position of the piperazine (B1678402) ring in 1-(2-methoxyphenyl)-2-methylpiperazine offers a strategic advantage for its use as a research probe. This substitution creates a stereocenter, meaning the compound can exist as (R)- and (S)-enantiomers. It is a well-established principle in pharmacology that stereoisomers can exhibit significantly different affinities, selectivities, and functional activities at their biological targets. Therefore, the separate synthesis and evaluation of the (R)- and (S)-enantiomers of this compound could yield highly selective probes for studying receptor biology.

For instance, one enantiomer might display significantly higher affinity or selectivity for the 5-HT1A receptor over the 5-HT2A or D2 receptors, or vice versa. Such selective ligands are invaluable tools in academic research for:

Receptor Mapping: Characterizing the distribution and density of specific receptor subtypes in different brain regions or tissues.

Functional Assays: Elucidating the precise physiological roles of receptor subtypes by selectively activating or blocking them.

Validating New Drug Targets: Assessing the therapeutic potential of modulating a specific receptor in preclinical models of disease.

The development of such stereochemically pure probes would allow researchers to dissect the complex pharmacology of the serotonergic and dopaminergic systems with greater precision than is possible with less selective ligands. acnp.org

Strategies for Lead Compound Optimization for Specific Molecular Targets in Academic Research

In drug discovery and medicinal chemistry, lead optimization is the iterative process of modifying a biologically active compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. danaher.compatsnap.com The this compound structure serves as a promising lead scaffold for optimization toward specific molecular targets in an academic setting.

Strategies for its optimization can be systematically explored through structure-activity relationship (SAR) studies. patsnap.com This involves synthesizing and testing a series of analogs to understand how specific structural changes affect biological activity. Key modification points on the this compound scaffold include:

Piperazine Ring Substitution: The methyl group at the C2 position is a critical point for modification. Exploring the impact of its stereochemistry ((R) vs. (S)) is a primary step. researchgate.net Furthermore, replacing the methyl group with other small alkyl groups (e.g., ethyl) or functional groups could fine-tune receptor interactions.

Aryl Group Modification: The 2-methoxy substitution on the phenyl ring is known to be important for affinity at certain receptors, like the 5-HT1A receptor. nih.gov However, exploring other substituents (e.g., fluoro, chloro, cyano) or moving the methoxy (B1213986) group to other positions (meta or para) could alter the selectivity profile. nih.gov

N4-Substituent: While the core compound has a hydrogen at the N4 position, this site is the most common point of modification in the development of long-chain arylpiperazines to achieve high affinity and selectivity for targets like the 5-HT1A receptor. nih.govmdpi.com Appending various alkyl chains with terminal functional groups (amides, imides, etc.) to this position would be a primary strategy to develop ligands with tailored properties.

The following table illustrates SAR data for derivatives of the parent 1-(aryl)piperazine scaffold, demonstrating how modifications can influence receptor binding affinity.

| Compound | Aryl Group (Ar) | N4-Substituent (R) | 5-HT1A Receptor Affinity (Ki, nM) | α1-Adrenergic Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|---|---|

| NAN-190 | 2-Methoxyphenyl | -(CH₂)₄-Phthalimide | 0.6 | 0.8 | nih.gov |

| Derivative 2j | 2-Methoxyphenyl | -(CH₂)₄-CO-Adamantane | 0.4 | 64 | Glennon et al. (1992) |

| Buspirone | 2-Pyrimidinyl | -(CH₂)₄-Spiro-glutarimide | 17 | >10,000 | acnp.org |

| Ipsapirone | 2-Pyrimidinyl | -(CH₂)₄-Sulfonamide derivative | 3 | 1,500 | acnp.org |

This systematic approach, combining synthesis with biological evaluation, allows academic researchers to develop novel compounds with specific pharmacological profiles to explore complex biological questions. nih.gov

Development of Novel Chemical Probes and Radioligands Based on the this compound Scaffold

Chemical probes are small molecules used to study and manipulate biological systems, while radioligands are probes labeled with a radioactive isotope for imaging or binding studies. unimi.it The 1-(2-methoxyphenyl)piperazine scaffold has already been utilized in the development of such tools. google.com The 2-methyl derivative offers a more refined core structure for creating next-generation probes with potentially higher selectivity and utility.

A key strategy involves attaching a reporter group—such as a fluorophore for fluorescence microscopy or a biotin (B1667282) tag for affinity purification—to the scaffold. The N4-position of the piperazine ring is an ideal attachment point, as modifications here are often well-tolerated and can be used to link the pharmacophore to the reporter via a flexible alkyl chain.

For the development of radioligands for techniques like Positron Emission Tomography (PET), the scaffold can be labeled with a positron-emitting isotope such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). pharmafeatures.com Potential strategies for radiolabeling the this compound scaffold include:

¹¹C-Methylation: The methoxy group on the phenyl ring is a prime target for radiolabeling. A desmethyl precursor can be synthesized and then reacted with [¹¹C]methyl iodide or [¹¹C]methyl triflate in the final step to produce the desired radioligand.

¹⁸F-Fluoroalkylation: An alkyl chain attached to the N4-position can be terminated with a leaving group (like tosylate or bromide), which can then be displaced by [¹⁸F]fluoride to introduce the radiolabel.

Aromatic ¹⁸F-Fluorination: If the aryl group is modified to include a suitable precursor (e.g., a nitro or trimethylammonium group), direct aromatic nucleophilic substitution with [¹⁸F]fluoride can be performed.

The stereochemistry of the 2-methyl group could be particularly advantageous. A radioligand based on a single, high-affinity enantiomer would likely exhibit lower non-specific binding, leading to clearer and more quantifiable images in PET studies of the brain. Such highly selective radioligands are critical for studying receptor density changes in neuropsychiatric disorders.

Theoretical Frameworks for Understanding Receptor-Ligand Interactions and Rational Ligand Design

Rational ligand design utilizes computational tools to predict and understand how a molecule binds to its target receptor, thereby guiding the synthesis of more effective compounds. researchgate.net This approach is particularly powerful for a scaffold like this compound, where subtle structural changes can lead to significant differences in pharmacological activity.

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, docking studies could be performed using homology models or crystal structures of target receptors (e.g., the 5-HT1A receptor). These studies would aim to:

Predict the binding poses of the (R)- and (S)-enantiomers.

Identify key amino acid residues in the binding pocket that interact with the ligand. For arylpiperazines binding to the 5-HT1A receptor, crucial interactions often involve an ionic bond with an aspartate residue (Asp3.32) and aromatic interactions with phenylalanine (Phe6.52) or tryptophan residues. nih.govuab.cat

Explain differences in binding affinity between the two enantiomers based on their specific interactions and steric fit within the receptor's binding site.

Molecular Dynamics (MD) Simulations can complement docking studies by providing insights into the dynamic behavior of the ligand-receptor complex over time. MD simulations can help to:

Assess the stability of the binding poses predicted by docking.

Reveal how the ligand and receptor conformations change upon binding.

Predict the relative binding free energies of different analogs, helping to prioritize which compounds to synthesize.

By using these theoretical frameworks, researchers can build a detailed model of how this compound and its derivatives interact with their targets. This knowledge allows for a more rational, hypothesis-driven approach to designing novel ligands with desired properties, such as enhanced selectivity for a particular receptor subtype or a specific functional outcome (e.g., agonist versus antagonist activity). uab.cat This in silico approach accelerates the optimization process and reduces the need for extensive, resource-intensive synthetic efforts.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2-Methoxyphenyl)-2-methylpiperazine, and how can reaction conditions be optimized to avoid undesired byproducts?

- Methodology : The synthesis typically involves alkylation or acylation of the piperazine core. Key steps include:

- Using non-polar solvents (e.g., acetone) with potassium carbonate to minimize side reactions like ethoxylation, as observed in analogous piperazine derivatives .

- Employing coupling reagents (e.g., palladium catalysts) for introducing aromatic substituents, though catalyst selection must balance yield and purity .

- Monitoring reaction progress via TLC or HPLC to isolate intermediates and reduce impurities.

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Combine spectroscopic techniques:

- NMR (¹H and ¹³C) to confirm substitution patterns on the piperazine ring and methoxyphenyl group .

- Mass spectrometry (ESI-MS) for molecular weight validation.

- X-ray crystallography (if crystalline) for 3D conformation analysis, as demonstrated for structurally similar piperazines .

Q. What are the solubility and storage recommendations for this compound?

- Methodology :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, methanol), but hygroscopicity necessitates anhydrous storage .

- Storage : Store at -20°C in sealed containers under inert gas (argon/nitrogen) to prevent oxidation and hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Replicate assays : Use standardized receptor binding protocols (e.g., radioligand displacement for serotonin or dopamine receptors) to verify affinity .

- Control variables : Test under varying pH, temperature, and solvent conditions to identify confounding factors .

- Computational validation : Perform molecular docking to predict binding modes and compare with experimental IC₅₀ values .

Q. What strategies are effective for optimizing the selectivity of this compound analogs toward specific neurotransmitter receptors?

- Methodology :

- Substituent modulation : Introduce electron-withdrawing groups (e.g., halogens) on the methoxyphenyl ring to enhance receptor specificity, as seen in related compounds .

- Scaffold hopping : Replace the piperazine ring with a piperidine or morpholine core to alter steric and electronic profiles .